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Compound of Interest

Compound Name: 2-Bromo-6-chloropyrazine

Cat. No.: B1287920

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyrazine is a halogenated heterocyclic compound with the molecular
formula C4H2BrCIN2 and a molecular weight of 193.43 g/mol . Its structure, featuring a pyrazine
ring substituted with both bromine and chlorine atoms, makes it a valuable building block in
medicinal chemistry and materials science. The distinct electronic properties endowed by the
two different halogen substituents, along with the nitrogen atoms in the pyrazine ring, offer
multiple sites for chemical modification, rendering it a versatile intermediate in the synthesis of
more complex molecules, including potential pharmaceutical agents and functional materials.
This guide provides an in-depth overview of the spectroscopic data for 2-bromo-6-
chloropyrazine, alongside detailed experimental protocols for acquiring such data. While
publicly available spectra for this specific compound are scarce, this document outlines the
expected spectral characteristics based on its structure and provides methodologies derived
from relevant literature for its analysis.

Molecular Structure and Properties

The chemical structure of 2-Bromo-6-chloropyrazine is foundational to understanding its
spectroscopic signature.
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Property Value

Molecular Formula C4H2BrCINz

Molecular Weight 193.43 g/mol

CAS Number 916791-07-6

Canonical SMILES C1=C(N=C(C(=N1)BnClI)

InChl Key UZAXEXBMDHIXNU-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Due to the limited availability of public spectral data for 2-Bromo-6-chloropyrazine, the
following tables summarize the predicted data based on the analysis of its chemical structure
and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The *H NMR spectrum is expected to be simple, showing two signals
corresponding to the two protons on the pyrazine ring.

Predicted Chemical

. Multiplicity Number of Protons  Assignment
Shift (8) ppm
8.5-8.7 Singlet 1 H-3 or H-5
8.5-8.7 Singlet 1 H-3 or H-5

The exact chemical shifts of the two singlets would be very close and may require a high-
resolution instrument to resolve.

13C NMR (Carbon NMR): The 3C NMR spectrum will show four distinct signals for the four
carbon atoms of the pyrazine ring.
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Predicted Chemical Shift (8) ppm Assignment
150 - 155 C-2 (C-Br)
145 - 150 C-6 (C-Cl)
135 - 140 C-3orC-5
135 - 140 C-3orC-5

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of
the aromatic ring and the carbon-halogen bonds.

Predicted Wavenumber (cm~?) Bond Vibration

3100 - 3000 C-H stretch (aromatic)

1600 - 1450 C=C and C=N stretching (aromatic ring)
1200 - 1000 C-H in-plane bending

850 - 750 C-Cl stretch

700 - 550 C-Br stretch

Below 900 Ring bending vibrations

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to
the presence of bromine and chlorine.
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mlz lon Notes

Molecular ion with isotopic

192, 194, 196 [M]*

pattern for Br and ClI

Fragment ion after loss of
163, 165 [M-CIT+ _

chlorine

Fragment ion after loss of
113 [M-Br]*

bromine

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These
protocols are based on standard laboratory practices and information gleaned from patent
literature describing the use of 2-bromo-6-chloropyrazine.[1]

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrophotometer (e.g., Jeol 400-MHz NMR) is suitable for
acquiring both *H and 3C NMR spectra.[1]

Sample Preparation:
e Weigh approximately 5-10 mg of 2-bromo-6-chloropyrazine.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-
ds) in an NMR tube.

» Use the solvent peak as an internal reference (CDCls: 8 7.26 for *H and & 77.16 for 13C;
DMSO-ds: & 2.50 for *H and & 39.52 for 13C).[1]

H NMR Acquisition:
e Acquire the spectrum at room temperature.
e Use a standard pulse program for proton NMR.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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» Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR Acquisition:

e Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
» Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Jasco-FTIR-4100) is
appropriate for this analysis.[1]

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2-bromo-6-chloropyrazine with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

» Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

e Place the KBr pellet in the sample holder of the FTIR spectrometer.
IR Spectrum Acquisition:

e Record a background spectrum of the empty sample compartment.
e Acquire the sample spectrum over the range of 4000-400 cm~1.

o The final spectrum should be reported in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable
for this analysis (e.g., Shimadzu LCMS LC-210EV with an API-ES ionization source).[1]

Sample Preparation:

o Prepare a dilute solution of 2-bromo-6-chloropyrazine in a suitable solvent such as
methanol or acetonitrile.

e The concentration should be in the range of 1-10 pg/mL.

Mass Spectrum Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode.

Set the mass range to scan from m/z 50 to 300 to observe the molecular ion and potential
fragments.

The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-Bromo-6-chloropyrazine.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Bromo-6-
chloropyrazine.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
and detailed experimental protocols for the analysis of 2-Bromo-6-chloropyrazine. While
experimental spectra are not readily available in the public domain, the predicted data and
standardized methodologies presented herein offer a solid foundation for researchers,
scientists, and drug development professionals working with this important chemical
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intermediate. The structural information derived from these spectroscopic techniques is crucial
for confirming the identity and purity of the compound, which is a prerequisite for its application
in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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